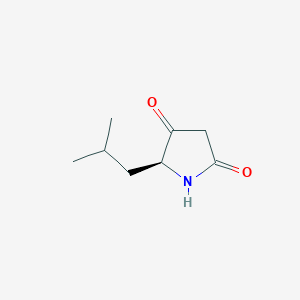

(S)-5-Isobutylpyrrolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-5-Isobutylpyrrolidine-2,4-dione: is a chiral compound with a pyrrolidine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Isobutylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an appropriate amine with a suitable dicarboxylic acid derivative, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Analyse Des Réactions Chimiques

2.1. Acylation and Functional Group Transformations

-

Reaction with acylating agents : The carbonyl groups at positions 2 and 4 undergo nucleophilic acylation, forming esters or amides. For example, reaction with acetyl chloride under basic conditions yields acylated derivatives.

-

Reduction of carbonyl groups : The dione functionality can be selectively reduced to form diols or other reduced derivatives using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

2.2. Ring-Opening Reactions

-

Nucleophilic attack : The pyrrolidine ring undergoes ring-opening upon treatment with nucleophiles (e.g., amines, alcohols) under acidic or basic conditions, leading to linearized amide derivatives.

-

Enzyme-mediated reactions : The compound’s carbonyl groups can interact with enzymes, forming covalent adducts via nucleophilic attack, a potential mechanism for its biological activity.

2.3. Condensation Reactions

-

Formation of Schiff bases : Reaction with aldehydes under reflux conditions in the presence of catalysts (e.g., piperidine) yields arylidene derivatives, which are explored for antimicrobial applications .

-

Aldol-like condensations : The diketone structure facilitates aldol condensations, generating conjugated enones or extended ring systems.

2.4. Metal-Mediated Reactions

-

Coordination chemistry : The carbonyl groups and nitrogen atom in the ring can coordinate with transition metals (e.g., cobalt, iron), forming complexes with potential catalytic or therapeutic applications .

3.1. Enzymatic Interactions

The compound’s carbonyl groups enable hydrogen bonding with active sites of enzymes, potentially leading to inhibition. For instance, its ability to chelate metal ions (e.g., iron) suggests a role in disrupting metalloenzyme activity .

3.2. Stereoselective Reactions

The (S)-configuration influences the regioselectivity and stereochemical outcomes of reactions. For example, nucleophilic attack may preferentially occur at one carbonyl group due to steric hindrance from the isobutyl group.

Biological and Chemical Implications

-

Antimicrobial activity : Derivatives of pyrrolidine-2,4-diones exhibit Gram-positive antibacterial activity, likely via membrane disruption or enzyme inhibition .

-

Antioxidant properties : Phenolic derivatives of related compounds show radical scavenging activity, correlating with frontier orbital energies and O–H bond dissociation .

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-5-Isobutylpyrrolidine-2,4-dione is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

- Analgesic and Sedative Properties : Research indicates that derivatives of pyrrolidine-2,4-dione exhibit analgesic and sedative effects. In a study involving new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, several compounds demonstrated greater analgesic activity than aspirin and comparable effects to morphine in animal models . This suggests that this compound could be a precursor for developing potent analgesics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is employed in the construction of complex molecules due to its ability to undergo various transformations.

- Synthesis of Novel Compounds : The compound can be utilized to synthesize new derivatives that possess unique properties. For instance, researchers have successfully synthesized quinazolin-2,4(1H,3H)-diones via annulation reactions involving this compound derivatives. These quinazoline derivatives are linked to numerous therapeutic applications, including treatments for epilepsy and cancer .

Biological Research

In biological research, this compound has been explored for its interactions with biological macromolecules. Its unique structure allows it to act as a ligand or inhibitor in various biological pathways.

- Drug Discovery : The compound's derivatives have been assessed for their potential as drug candidates against diseases such as tuberculosis and cancer. Studies have shown that certain derivatives exhibit significant inhibition of target enzymes related to these diseases .

Case Studies

Mécanisme D'action

The mechanism of action of (S)-5-Isobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3Z,5S)-3-(1-hydroxyethylidene)-5-(2-methylpropyl)pyrrolidine-2,4-dione

- (5S)-5-methylpyrrolidine-2,4-dione

Uniqueness

(S)-5-Isobutylpyrrolidine-2,4-dione is unique due to its specific chiral configuration and the presence of the 2-methylpropyl group

Propriétés

Numéro CAS |

53618-00-1 |

|---|---|

Formule moléculaire |

C8H13NO2 |

Poids moléculaire |

155.19 g/mol |

Nom IUPAC |

(5S)-5-(2-methylpropyl)pyrrolidine-2,4-dione |

InChI |

InChI=1S/C8H13NO2/c1-5(2)3-6-7(10)4-8(11)9-6/h5-6H,3-4H2,1-2H3,(H,9,11)/t6-/m0/s1 |

Clé InChI |

CPQISGPODAZNLC-LURJTMIESA-N |

SMILES isomérique |

CC(C)C[C@H]1C(=O)CC(=O)N1 |

SMILES canonique |

CC(C)CC1C(=O)CC(=O)N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.